molecular formula C12H20ClNO3 B1481782 2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one CAS No. 2098091-39-3

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Cat. No. B1481782
CAS RN: 2098091-39-3
M. Wt: 261.74 g/mol
InChI Key: FNIIVGLNVDGABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, also known as CMOS, is a heterocyclic compound that can be used in a variety of scientific applications. It is a colorless solid with a melting point of approximately 150°C and a boiling point of approximately 300°C. CMOS has been widely studied due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Sorption and Environmental Remediation

Research by Werner et al. (2012) delves into the sorption behavior of various phenoxy herbicides to different soils and minerals. The study suggests that the sorption of compounds can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides, highlighting the relevance of soil organic matter and iron oxides as sorbents. This research could imply that similar chlorinated compounds, including the one , may interact with environmental components in specific ways, affecting their distribution and persistence in natural settings (Werner, D., Garratt, J., & Pigott, G., 2012).

Analytical Methods for Compound Detection

A study by Jain et al. (2012) discusses spectrophotometric methods for estimating esomeprazole magnesium and naproxen in tablet form. Although this research does not directly relate to "2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one," it underscores the importance of developing sophisticated analytical techniques for the detection and quantification of complex molecules in various matrices. Such methodologies could be applicable for studying the compound , especially in pharmaceutical or environmental samples (Jain, N., Kulkarni, S., Jain, D., & Jain, S., 2012).

Pharmacological Insights and Metabolite Studies

Mooberry (2003) provides insights into 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with antiangiogenic and antitumor activities. Although this review focuses on a specific estradiol metabolite, it highlights the broader potential of studying metabolites and derivatives of complex compounds for therapeutic purposes. The pleiotropic activities of such compounds, including microtubule disruption and apoptosis induction, may offer clues to the biological activities and applications of "2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one" in scientific research (Mooberry, S., 2003).

properties

IUPAC Name

2-chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-16-10-2-7-17-12(8-10)3-5-14(6-4-12)11(15)9-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIVGLNVDGABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
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2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
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2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
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2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
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2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

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